molecular formula C20H38N4O9 B609432 N-(Azido-PEG2)-N-Boc-PEG3-acid CAS No. 2086689-01-0

N-(Azido-PEG2)-N-Boc-PEG3-acid

Cat. No.: B609432
CAS No.: 2086689-01-0
M. Wt: 478.54
InChI Key: NNNACCUYHDGKHF-UHFFFAOYSA-N
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Description

N-(Azido-PEG2)-N-Boc-PEG3-acid is a polyethylene glycol (PEG)-based compound that features an azide group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in click chemistry reactions due to its azide functionality, which can react with alkyne groups to form stable triazole linkages. The presence of the Boc group allows for selective deprotection under acidic conditions, making it a versatile reagent in various chemical syntheses.

Scientific Research Applications

N-(Azido-PEG2)-N-Boc-PEG3-acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in bioconjugation reactions to label biomolecules.

    Medicine: Utilized in drug delivery systems to enhance solubility and bioavailability.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

Target of Action

N-(Azido-PEG2)-N-Boc-PEG3-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The specific target protein depends on the other ligand that is connected to the linker .

Mode of Action

This compound contains an azide group that enables PEGylation via Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This reaction allows the compound to bind to its target protein .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of the target protein with ubiquitin molecules, which signals the proteasome to degrade the tagged protein . The degradation of the target protein can affect various biochemical pathways depending on the function of the protein .

Result of Action

The result of the action of this compound is the selective degradation of its target protein . This can lead to various molecular and cellular effects depending on the role of the degraded protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc reaction can be affected by the concentration of copper ions in the environment . Additionally, the stability of the compound may be influenced by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-PEG2)-N-Boc-PEG3-acid typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material, such as a diol or an amine, with a PEG chain.

    Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide group.

    Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large-scale PEGylation using high-purity PEG reagents.

    Efficient Azidation: Optimized azidation reactions to ensure high yield and purity.

    Automated Boc Protection: Automated systems for Boc protection to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Azido-PEG2)-N-Boc-PEG3-acid undergoes several types of chemical reactions:

    Click Chemistry: The azide group reacts with alkyne groups in the presence of a copper catalyst to form triazole linkages.

    Deprotection: The Boc group can be removed under acidic conditions to reveal the free amino group.

    Substitution Reactions: The azide group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Uses copper sulfate and sodium ascorbate as catalysts.

    Acidic Deprotection: Uses trifluoroacetic acid (TFA) for Boc deprotection.

    Nucleophilic Substitution: Uses nucleophiles such as amines or thiols.

Major Products Formed

    Triazoles: Formed from click chemistry reactions.

    Free Amines: Formed after Boc deprotection.

    Substituted Azides: Formed from nucleophilic substitution reactions.

Comparison with Similar Compounds

N-(Azido-PEG2)-N-Boc-PEG3-acid can be compared with other PEG-based azides and Boc-protected compounds:

    N-(Azido-PEG2)-N-Boc-PEG4-acid: Similar structure but with a longer PEG chain, offering different solubility and reactivity properties.

    N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: Contains a fluorescein moiety for fluorescence labeling, used in imaging applications.

    N-(Azido-PEG2)-N-Boc-PEG2-acid: Shorter PEG chain, resulting in different physical and chemical properties.

This compound stands out due to its balanced PEG chain length, which provides optimal solubility and reactivity for a wide range of applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O9/c1-20(2,3)33-19(27)24(6-10-30-14-13-29-9-5-22-23-21)7-11-31-15-17-32-16-12-28-8-4-18(25)26/h4-17H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNACCUYHDGKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901109462
Record name 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086689-01-0
Record name 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086689-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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